molecular formula C19H26N6O B2918958 2,2-Dimethyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021222-39-8

2,2-Dimethyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2918958
CAS No.: 1021222-39-8
M. Wt: 354.458
InChI Key: XAOUSKCZVBRGOK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a pyridazine core linked to a piperazine ring, a scaffold frequently investigated for its potential biological activity . The presence of the 2,2-dimethylpropanoyl group is a common feature in compounds designed to modulate pharmacokinetic properties. Compounds featuring similar pyridazinone and piperazine motifs have been identified and patented as potential Thyroid Hormone Receptor Agonists , indicating a possible research pathway for this compound in the study of metabolic diseases such as atherosclerosis, obesity, and hypercholesterolemia . The structural complexity of this molecule, including its specific substitution pattern, makes it a valuable intermediate or target molecule for researchers working in drug discovery. It is intended for use in in vitro assays and high-throughput screening campaigns to identify and optimize new therapeutic leads. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-14-6-5-7-15(20-14)21-16-8-9-17(23-22-16)24-10-12-25(13-11-24)18(26)19(2,3)4/h5-9H,10-13H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOUSKCZVBRGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one, also known by its CAS number 1021222-39-8, is a complex organic compound with potential biological applications. This article explores its biological activity, pharmacological properties, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Weight354.458 g/mol
Molecular FormulaC19H26N6O
SMILESCc1cccc(Nc2ccc(nn2)N2CCN(CC2)C(=O)C(C)(C)C)n1

Research indicates that this compound may interact with various biological pathways. The presence of the piperazine and pyridazine moieties suggests potential activity against certain targets, including enzymes involved in inflammatory responses and possibly cancer pathways. Specifically, it may influence nitric oxide (NO) production, which plays a significant role in immune responses and inflammation .

Pharmacological Profile

The compound's pharmacological profile includes:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier : Likely to penetrate the blood-brain barrier.
  • CYP450 Interaction : Non-substrate for several CYP450 enzymes, indicating a lower likelihood of drug-drug interactions through this pathway .

Inhibition Studies

In studies evaluating its inhibitory effects on fatty acid-binding protein 4 (FABP4), a critical target in metabolic disorders, the compound demonstrated significant inhibitory activity. The IC50 value was reported at 2.97 µM, which is lower than the reference compound arachidonic acid (IC50 = 3.42 µM), indicating its potential as a therapeutic agent in metabolic diseases .

Study 1: FABP4 Inhibition

In a recent study published in MDPI, researchers synthesized various derivatives of pyridazinone and evaluated their ability to inhibit FABP4. Among these, the compound exhibited one of the most potent activities, suggesting its relevance in developing new treatments for obesity-related conditions .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of compounds similar to this one. It was found that compounds with similar structural features could reduce the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophages. This suggests that the compound may have applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Pharmacophore Variations

Compound 6d ():

  • Core: Phthalazinone (vs. pyridazine in the target compound).
  • Key Substituents : Pyrimidinylmethyl and s-butyl groups.
  • Synthesis : Pd(OAc)₂-catalyzed coupling in DMF (72% yield); IR data (1634 cm⁻¹, C=O stretch) aligns with the target’s ketone group .

EP 2 402 347 A1 Compound ():

  • Core: Thieno[3,2-d]pyrimidine (vs. pyridazine).
  • Key Substituents : Methanesulfonyl-piperazine and morpholine.
  • Mass Spec: MH⁺ 494.19 (higher molecular weight than the target compound, inferred due to the thienopyrimidine core).
  • Significance: The thienopyrimidine core’s sulfur atom may enhance lipophilicity compared to pyridazine, impacting membrane permeability .

P–1 Derivative ():

  • Core: 2-Aminopyrimidine (vs. pyridazine).
  • Key Substituents: Piperidin-1-yl-propanol and 4-methylpiperazine.
  • Design Strategy : Systematic modification of pyrimidine substituents to optimize pharmacokinetics.
  • Significance : Pyrimidine derivatives often exhibit higher metabolic stability than pyridazine analogs due to reduced ring strain .
Substituent Effects on Physicochemical Properties
Compound Core Structure Key Substituents Molecular Weight (Da) Synthesis Yield
Target Compound Pyridazine 6-Methylpyridin-2-ylamino, piperazine ~420 (estimated) Not reported
Compound 6d Phthalazinone s-Butyl, pyrimidinylmethyl ~450 (estimated) 72%
EP 2 402 347 A1 Thieno[3,2-d]pyrimidine Methanesulfonyl-piperazine, morpholine 494.19 Not reported
P–1 Derivative 2-Aminopyrimidine Piperidin-1-yl-propanol ~380 (estimated) Not reported

Key Observations :

  • The target compound’s pyridazine core and 6-methylpyridin-2-ylamino group may improve target selectivity compared to pyrimidine/thienopyrimidine analogs.
  • Piperazine-linked compounds (e.g., EP 2 402 347 A1) often exhibit enhanced aqueous solubility compared to purely lipophilic analogs.

Research Findings and Implications

  • Structural Flexibility : Piperazine linkers (common across all compounds) allow for modular design but may introduce conformational heterogeneity.
  • Pyridazine vs. Pyrimidine : Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases but reduce metabolic stability compared to pyrimidines .
  • Substituent Optimization: The 6-methylpyridin-2-ylamino group in the target compound could mitigate off-target effects seen in compounds with bulkier substituents (e.g., s-butyl in 6d) .

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